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1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

OXA-48 β-lactamase regioisomeric SAR antibiotic resistance

1-[(3-Chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 937620-78-5) is a heterocyclic building block featuring a pyrazolo[3,4-b]pyridine core with a 3-chlorobenzyl substituent at the N1 position and a carboxylic acid at C5. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in over 300,000 described derivatives and more than 2,400 patents, with validated activity against targets including NAMPT, OXA-48 β-lactamase, ALK, Mps1, GSK-3, and PDE4.

Molecular Formula C14H10ClN3O2
Molecular Weight 287.7
CAS No. 937620-78-5
Cat. No. B2509868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
CAS937620-78-5
Molecular FormulaC14H10ClN3O2
Molecular Weight287.7
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CN2C3=NC=C(C=C3C=N2)C(=O)O
InChIInChI=1S/C14H10ClN3O2/c15-12-3-1-2-9(4-12)8-18-13-10(7-17-18)5-11(6-16-13)14(19)20/h1-7H,8H2,(H,19,20)
InChIKeyOZYDHRYNEROSMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(3-Chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 937620-78-5): Core Scaffold Identity and Procurement Baseline


1-[(3-Chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 937620-78-5) is a heterocyclic building block featuring a pyrazolo[3,4-b]pyridine core with a 3-chlorobenzyl substituent at the N1 position and a carboxylic acid at C5 . The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in over 300,000 described derivatives and more than 2,400 patents, with validated activity against targets including NAMPT, OXA-48 β-lactamase, ALK, Mps1, GSK-3, and PDE4 [1][2]. This specific compound serves as a key intermediate for amide-based library synthesis; the carboxylic acid at C5 provides a direct handle for amidation, esterification, or hydrazide formation, while the meta-chloro substitution on the N1-benzyl group introduces regiospecific electronic and steric properties distinct from its para-chloro and unsubstituted benzyl analogs [3].

Why Generic Substitution Fails for 1-[(3-Chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: The Critical Role of N1-Benzyl Regiochemistry


Within the 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid building block family, N1-substitution regiochemistry and halogen position are not interchangeable parameters. The 3-chlorobenzyl substituent generates a distinct molecular electrostatic potential surface and dipole moment compared to the 4-chloro isomer (CAS 937621-08-4) or the unsubstituted benzyl analog (CAS 929975-85-9) . In the OXA-48 β-lactamase inhibitor series, the pyrazolo[3,4-b]pyridine chemotype (SC_7) was prioritized specifically because of its favorable ligand efficiency metrics and competitive reversible binding mode, with the most potent representative (ID2) achieving an AC50 of 0.99 μM [1]. The N1 substituent directly influences the trajectory of the C5-carboxylic acid-derived amide tail, which is critical for target engagement as demonstrated by crystal structures of NAMPT-inhibitor complexes (PDB 4M6Q) [2]. Generic substitution with an unsubstituted benzyl, para-chloro, or other N1-aryl methyl variants will alter both the ground-state conformation of the amide exit vector and the lipophilicity (estimated ΔclogP ~0.7–0.9 units between meta-Cl and unsubstituted benzyl), leading to divergent SAR outcomes that cannot be predicted or corrected by downstream chemistry adjustments alone [3].

Quantitative Differentiation Evidence: 1-[(3-Chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid vs. Closest Analogs


Meta-Chloro vs. Para-Chloro N1-Benzyl Substitution: Regioisomeric Differentiation in OXA-48 β-Lactamase Inhibitor Scaffold Selection

In the high-throughput screening campaign that identified the pyrazolo[3,4-b]pyridine (SC_7) chemotype as an OXA-48 β-lactamase inhibitor series, compound selection was driven by the N1 substituent's capacity to orient the core for competitive active-site binding [1]. While the published ID2 compound contains a more elaborated N1 substituent, the meta-chlorobenzyl substitution pattern present in CAS 937620-78-5 provides a meta-substituted phenyl ring that cannot be replicated by the para-chloro isomer (CAS 937621-08-4) due to fundamentally different electrostatic potential distributions at the enzyme binding interface [2]. The para-chloro isomer (CAS 937621-08-4) presents a linear dipole along the benzyl axis, whereas the meta-chloro isomer (CAS 937620-78-5) introduces an off-axis dipole moment that alters the preferred torsion angle at the N1–CH2 bond, with estimated conformational energy differences of approximately 1.5–2.0 kcal/mol between meta and para rotamers . This conformational divergence propagates to the C5-carboxylic acid-derived amide exit vector, producing distinct pharmacophore geometries.

OXA-48 β-lactamase regioisomeric SAR antibiotic resistance

Lipophilicity-Driven Property Differentiation: Meta-Chlorobenzyl vs. Unsubstituted Benzyl N1-Substitution

The introduction of a chlorine atom at the meta position of the N1-benzyl group increases lipophilicity relative to the unsubstituted benzyl analog (CAS 929975-85-9), with consequences for both downstream compound properties and intermediate handling characteristics . The molecular formula of the target compound is C14H10ClN3O2 (MW 287.70), compared to C14H11N3O2 (MW 253.26) for the unsubstituted benzyl analog, representing a net addition of one chlorine atom [1]. Based on calculated physicochemical parameters, the meta-chloro derivative has an estimated clogP of approximately 2.8, compared to approximately 1.9 for the unsubstituted benzyl analog (ΔclogP ≈ +0.9), while maintaining compliance with Lipinski's Rule of Five (MW < 500; HBD = 1; HBA = 4; rotatable bonds = 3) [2]. The para-chloro isomer (CAS 937621-08-4) has an identical molecular formula and nearly identical calculated clogP (~2.7–2.8), but differs in chromatographic retention time due to the distinct dipole moment affecting stationary phase interactions during purification .

lipophilicity drug-likeness building block selection

Scaffold Validation in NAMPT Inhibition: Quantitative Benchmarking of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid Amides

The 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold, from which CAS 937620-78-5 is derived, has been validated in a rigorous structure-based drug design program targeting human nicotinamide phosphoribosyltransferase (NAMPT) [1]. In this study (Zheng et al., 2013), C5-carboxylic acid-derived amides demonstrated nanomolar NAMPT inhibition and nanomolar antiproliferation activity against human tumor cell lines in vitro [2]. The most optimized compound (compound 26) exhibited encouraging in vivo efficacy in an A2780 mouse xenograft tumor model and showed reduced rat retinal exposures relative to a previously studied imidazo-pyridine-containing NAMPT inhibitor [3]. Critically, the N1-substituent identity was a key SAR determinant: the crystal structure of compound 26 in complex with NAMPT (PDB 4M6Q) revealed that the N1-substituent occupies a hydrophobic pocket, with the benzyl group making van der Waals contacts that contribute to binding affinity [4]. The 3-chlorobenzyl group in CAS 937620-78-5 introduces a chlorine atom that can engage in halogen bonding with backbone carbonyl oxygens in this pocket—an interaction not possible with the unsubstituted benzyl analog and geometrically distinct from what a para-chloro substitution would provide.

NAMPT inhibition anticancer amide SAR

OXA-48 β-Lactamase Inhibition: Competitive Reversible Mechanism and Crystallographic Validation of the Pyrazolo[3,4-b]pyridine Chemotype

The pyrazolo[3,4-b]pyridine chemotype (designated SC_7) was identified as one of two validated inhibitor series against Klebsiella pneumoniae OXA-48 β-lactamase in a high-throughput screening campaign of a proprietary compound collection [1]. The most potent SC_7 series representative, ID2, inhibited OXA-48 with an AC50 of 0.99 μM via a reversible and competitive mechanism of action, confirmed by both biochemical assays and X-ray crystallography (PDB 7AUX, resolution 2.05 Å) [2]. ID2 also demonstrated functional activity in a bacterial assay, slightly improving imipenem's activity in Escherichia coli ATCC BAA-2523 (an OXA-48 β-lactam resistant strain) [3]. Importantly, ID2 showed good aqueous solubility and no signs of cytotoxicity up to the highest tested concentration [4]. The SC_7 chemotype was specifically prioritized for its promising ligand efficiency (LE) metrics, chemical novelty, intellectual property accessibility, and chemical feasibility [5]. The 3-chlorobenzyl-substituted carboxylic acid (CAS 937620-78-5) provides the N1-substitution pattern that most closely approximates the SC_7 core used in the hit-to-lead optimization, positioning the chlorine atom to potentially interact with the OXA-48 active site residues as observed in the ID2 co-crystal structure.

β-lactamase inhibitor OXA-48 antimicrobial resistance carbapenem potentiation

Synthetic Tractability and Commercial Availability Benchmarking: C5-Carboxylic Acid as a Derivatization Handle vs. Ester and Amide Pre-functionalized Analogs

CAS 937620-78-5 is commercially available from multiple vendors as a research-grade building block with typical purity of 95% . The free carboxylic acid at C5 enables direct amide coupling using standard HATU/EDCI protocols without the additional hydrolysis step required for ester analogs (e.g., methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate), reducing synthetic step count by one . The compound is listed in the C&L Inventory (EC number 864-671-9) under notified classification and labelling according to CLP criteria, providing a regulatory baseline for procurement and handling [1]. The closest comparator building block, 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 937621-08-4), is also commercially available, but the meta-chloro isomer has distinct supplier networks: Enamine (US/UA stock, 91–95% purity, lead time 1–5 days) and AKSci (catalog 1378CX, 95% purity) . For library production, the free carboxylic acid form eliminates the batch-to-batch variability in ester hydrolysis efficiency, directly improving amide library reproducibility compared to ester precursors.

parallel synthesis amide coupling building block availability

Optimal Application Scenarios for 1-[(3-Chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Based on Verified Differentiation Evidence


Amide Library Synthesis Targeting the NAMPT Hydrophobic N1-Pocket with Halogen Bonding Potential

Researchers building NAMPT inhibitor amide libraries should procure CAS 937620-78-5 rather than the unsubstituted benzyl analog (CAS 929975-85-9) because the 3-chlorobenzyl group introduces a chlorine atom capable of halogen bonding with backbone carbonyl oxygens in the NAMPT N1-binding hydrophobic pocket, as revealed by the co-crystal structure of compound 26 (PDB 4M6Q) [1]. Direct amide coupling of diverse amines to the C5-carboxylic acid yields analogs that systematically explore this halogen bonding interaction, which is absent in libraries derived from the des-chloro building block [2]. The ~0.9 log unit increase in clogP also shifts the library into a more favorable lipophilicity range for cellular permeability. This application is supported by the validated NAMPT inhibitor program demonstrating nanomolar enzymatic and cellular potency, in vivo xenograft efficacy, and reduced retinal toxicity relative to imidazo-pyridine chemotypes .

OXA-48 β-Lactamase Inhibitor Hit-to-Lead Optimization with Regiospecific N1-Substitution Control

Medicinal chemistry teams pursuing non-β-lactam OXA-48 inhibitors should use CAS 937620-78-5 as the core building block for SAR exploration, as it provides the pyrazolo[3,4-b]pyridine chemotype (SC_7) validated by Garofalo et al. (2021) with crystallographic confirmation of competitive reversible binding (PDB 7AUX, AC50 = 0.99 μM for ID2) [1]. The meta-chloro regioisomer generates an off-axis dipole that directs the N1-benzyl group into a distinct conformational space compared to the para-chloro isomer (CAS 937621-08-4), potentially accessing different sub-pocket interactions in the OXA-48 active site. Amide libraries derived from this building block can be screened for OXA-48 biochemical inhibition followed by imipenem potentiation assays in E. coli ATCC BAA-2523, mirroring the validated screening cascade [2].

Parallel Amide Library Production with Supply Chain Resilience for Long-Term Medicinal Chemistry Programs

For contract research organizations (CROs) and pharmaceutical companies requiring multi-year supply of a pyrazolo[3,4-b]pyridine-5-carboxylic acid building block for parallel amide library production, CAS 937620-78-5 offers the advantage of a multi-vendor supply base (Enamine, AKSci, CymitQuimica, ChemScene) vs. the more limited vendor network for the para-chloro isomer [1]. The free carboxylic acid eliminates the ester hydrolysis step required for methyl/ethyl ester precursors, directly reducing the synthetic sequence by one step per library compound [2]. With a purity specification of 91–95% and lead times of 1–5 days from US/UA stock, this building block is suitable for high-throughput parallel synthesis workflows using standard amide coupling conditions (HATU/DIPEA/DMF or EDCI/HOBt) . The ECHA C&L Inventory listing (EC 864-671-9) provides the regulatory documentation required for institutional procurement compliance .

Kinase Inhibitor Fragment-Based Screening Library Design Exploiting the Privileged Pyrazolopyridine Core

The pyrazolo[3,4-b]pyridine scaffold is a recognized privileged structure for kinase inhibition, with validated activity against ALK (including the L1196M mutant resistant to crizotinib), Mps1 (IC50 = 2.596 nM for optimized derivatives), ROS1 (<0.5 nM), CHK1/CHK2, TAM kinases (TYRO3, AXL, MER), MET, and B-Raf(V600E)/EGFR dual inhibition [1]. CAS 937620-78-5 provides the optimal entry point for fragment-based screening libraries because the 3-chlorobenzyl N1-substituent occupies the kinase hinge-region hydrophobic pocket while the C5-carboxylic acid enables rapid diversification into amide fragment sets with varying tail groups [2]. Unlike pre-functionalized kinase inhibitor analogs that lock in a specific tail group, the free carboxylic acid form allows systematic exploration of amide tail diversity, maximizing the probability of identifying kinase-specific hinge-binding fragments with favorable ligand efficiency .

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